molecular formula C10H14N4 B1452222 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine CAS No. 1154883-52-9

1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine

Cat. No. B1452222
CAS RN: 1154883-52-9
M. Wt: 190.25 g/mol
InChI Key: RBOYUUKZWTVYLX-UHFFFAOYSA-N
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Description

“1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine” is a chemical compound that belongs to the class of triazolo-pyridines . This class of compounds has been studied for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution of related compounds with different amines .


Synthesis Analysis

The synthesis of these compounds involves aromatic nucleophilic substitution. For example, a mixture of a related compound, 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, with different amines and triazole-2-thiol in DMF was stirred overnight .

Scientific Research Applications

Antiviral Applications

Compounds containing the 1,2,4-triazolo[4,3-a]pyridine moiety have been explored for their potential antiviral properties. The structural similarity to nucleic bases allows these compounds to act as metabolites, which can be useful in inhibiting viral replication. Some derivatives have shown promising activity against specific viruses, indicating the potential for development into antiviral drugs .

Antimicrobial Activities

The triazole ring system, particularly the 1,2,4-triazolo[4,3-a]pyridine, has been associated with significant antimicrobial activity. This includes antibacterial and antifungal effects, with some compounds demonstrating broad-spectrum capabilities against various pathogenic organisms. The ability to form non-covalent bonds with enzymes and receptors contributes to this biological activity, making these compounds valuable in the development of new antimicrobial agents .

Cancer Treatment

In the realm of oncology, 1,2,4-triazolo[4,3-a]pyridine derivatives have been investigated for their potential as cancer therapeutics. They have been found to exhibit cytotoxic activities against various cancer cell lines, including breast, lung, and colorectal carcinoma cells. The mechanism often involves inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation and survival .

Inhibition of Kinases

These compounds have been evaluated for their ability to inhibit kinases such as c-Met and VEGFR-2, which are critical in cancer cell growth and angiogenesis. By targeting these kinases, the derivatives can effectively reduce tumor growth and metastasis. This dual inhibition approach may also help in overcoming drug resistance, a significant challenge in cancer treatment .

Fluorescent Probes

The structural units of 1,2,4-triazolo[4,3-a]pyridine derivatives can be utilized as fluorescent probes due to their optical properties. These probes can be used in various biological studies, including the investigation of cellular processes, protein interactions, and the detection of specific biomolecules .

Polymer Chemistry

In polymer science, these heterocycles serve as structural units in polymers, imparting unique properties such as fluorescence or specific reactivity. They can be incorporated into polymer backbones or side chains to create materials with desired characteristics for applications in biotechnology, electronics, and materials science .

Enzyme Inhibition

Derivatives of 1,2,4-triazolo[4,3-a]pyridine have been used as enzyme inhibitors, targeting a variety of enzymes involved in disease processes. This includes inhibiting histone demethylases, adenosine receptors, and enzymes involved in the hypoxia-inducible factor (HIF) pathway, which are relevant in conditions like inflammation, cancer, and metabolic disorders .

Development of New Medications

The triazole ring is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and other interactions with biological targets. As such, 1,2,4-triazolo[4,3-a]pyridine derivatives are continually being explored for the development of new medications with improved efficacy and safety profiles .

Mechanism of Action

properties

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-2-5-8(11)10-13-12-9-6-3-4-7-14(9)10/h3-4,6-8H,2,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOYUUKZWTVYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NN=C2N1C=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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